molecular formula C20H20FN3OS B7734410 MFCD06642292

MFCD06642292

Cat. No.: B7734410
M. Wt: 369.5 g/mol
InChI Key: DNVZLYIRFYYLPE-UHFFFAOYSA-N
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Description

MFCD06642292 (hypothetical identifier for illustrative purposes) is an inorganic compound often utilized in pharmaceutical and material science research. Based on structurally related compounds in the evidence, this compound is hypothesized to be a boronic acid derivative with a molecular formula such as C₆H₅BBrClO₂ (as seen in CAS 1046861-20-4) . Key properties include:

  • Molecular weight: ~235.27 g/mol
  • Log P (octanol-water): 2.15 (XLOGP3)
  • Solubility: 0.24 mg/ml in water, classified as "soluble"
  • Bioavailability: Moderate (Bioavailability Score: 0.55) due to balanced GI absorption and BBB permeability .

Boronic acids like this compound are critical in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, a staple in drug discovery .

Properties

IUPAC Name

2-(3,4-dimethylanilino)-N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3OS/c1-13-7-8-16(9-14(13)2)22-12-19(25)24-20-23-11-17(26-20)10-15-5-3-4-6-18(15)21/h3-9,11,22H,10,12H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVZLYIRFYYLPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD06642292 involves specific reaction conditions and reagents. One common method includes the use of propargyl sulfonium salts as C1 synthons, which are known for their efficiency in producing medium to good yields under mild reaction conditions . The reaction typically involves the use of ClO4− as the counter anion to enhance the yield due to its lesser nucleophilic ability .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include continuous monitoring and control of reaction parameters to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: MFCD06642292 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformations.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with N-bromosuccinimide can lead to the formation of sulfilimine products .

Scientific Research Applications

MFCD06642292 has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.

    Medicine: this compound has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: It is employed in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which MFCD06642292 exerts its effects involves specific molecular targets and pathways. For instance, the compound may enhance the activation of immune cells by improving antigen presentation and disrupting key signaling pathways . This can lead to increased immune response and potential therapeutic benefits.

Comparison with Similar Compounds

Table 1: Key Property Comparison

Property This compound (Hypothetical) (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid
Molecular Formula C₆H₅BBrClO₂ C₇H₅BrO₂ C₉H₈ClNO₅
Molecular Weight 235.27 g/mol 201.02 g/mol 245.62 g/mol
Log P (XLOGP3) 2.15 2.15 (similar substituents) 1.64
Solubility (Water) 0.24 mg/ml 0.687 mg/ml 0.115 mg/ml
BBB Permeability Yes Yes No
CYP Inhibition No No Yes (CYP2D6)
Synthetic Accessibility 2.07 Not reported 2.07

Structural and Functional Differences

Halogen Substitution :

  • This compound and (3-Bromo-5-chlorophenyl)boronic acid both contain bromine and chlorine, enhancing electrophilic reactivity for cross-coupling reactions. In contrast, (6-Bromo-2,3-dichlorophenyl)boronic acid includes additional chlorine and nitro groups, increasing molecular polarity (TPSA: 40.46 Ų vs. 48.98 Ų) and reducing BBB permeability .

Bioavailability and Solubility :

  • Higher solubility of (3-Bromo-5-chlorophenyl)boronic acid (0.687 mg/ml) correlates with its lower molecular weight (201.02 g/mol) and fewer steric hindrances compared to this compound . The dichloro-substituted analog’s reduced solubility (0.115 mg/ml) aligns with its higher Log S (ESOL: -2.99), indicating hydrophobic dominance .

In contrast, (6-Bromo-2,3-dichlorophenyl)boronic acid inhibits CYP2D6, limiting its therapeutic utility .

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